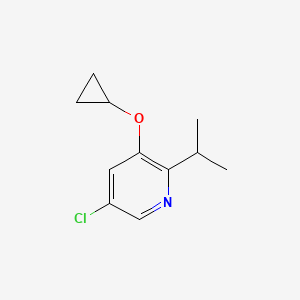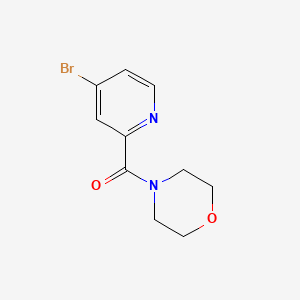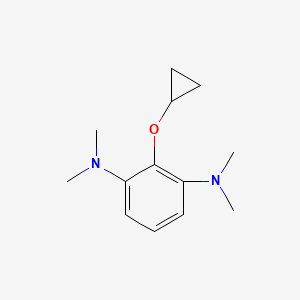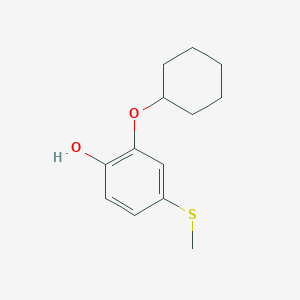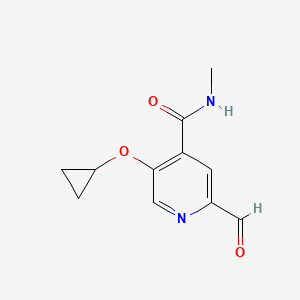![molecular formula C8H8ClF3N2 B14838688 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)
2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring, along with an ethanamine side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine, which serves as the key intermediate.
Reaction with Ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethanamine side chain. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its unique pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride: A closely related derivative with similar properties.
Uniqueness
The uniqueness of 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8ClF3N2 |
|---|---|
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
2-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-6-2-1-5(3-4-13)14-7(6)8(10,11)12/h1-2H,3-4,13H2 |
Clé InChI |
MVUDOSQTDYJKSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CCN)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


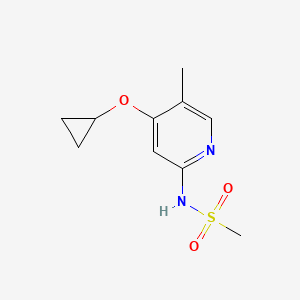
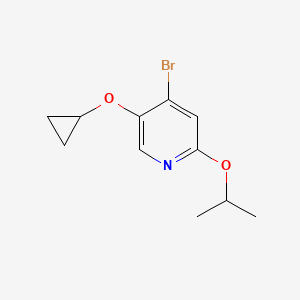

![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
